molecular formula C18H16FN5OS B2680128 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396786-79-0

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2680128
CAS No.: 1396786-79-0
M. Wt: 369.42
InChI Key: REVFPSAGMRLDLC-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzimidazole moiety linked to a benzo[d]thiazole ring via an acetamide bridge, with a fluorine atom substituent enhancing its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multi-step organic reactions:

  • Formation of Benzimidazole Intermediate: : The initial step involves the synthesis of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

  • Synthesis of Benzo[d]thiazole Intermediate: : The benzo[d]thiazole ring is synthesized by reacting 2-aminothiophenol with 4-fluorobenzaldehyde in the presence of an oxidizing agent like iodine or bromine.

  • Coupling Reaction: : The benzimidazole and benzo[d]thiazole intermediates are then coupled through an acetamide linkage. This step involves the reaction of the benzimidazole intermediate with chloroacetyl chloride to form a chloroacetamide intermediate, which is subsequently reacted with the benzo[d]thiazole intermediate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole and benzo[d]thiazole rings, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule, often using reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzimidazole and benzo[d]thiazole derivatives in various chemical reactions.

Biology

Biologically, N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its structural features suggest it could inhibit specific enzymes or receptors, making it a candidate for treating diseases like cancer or bacterial infections.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor for more complex molecules in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or DNA, depending on its application. For instance, in anticancer research, it might inhibit a key enzyme involved in cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
  • N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-methylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Uniqueness

Compared to similar compounds, N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly interesting for drug development.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5OS/c1-24(18-23-17-11(19)5-4-8-14(17)26-18)10-16(25)20-9-15-21-12-6-2-3-7-13(12)22-15/h2-8H,9-10H2,1H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVFPSAGMRLDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=NC2=CC=CC=C2N1)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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